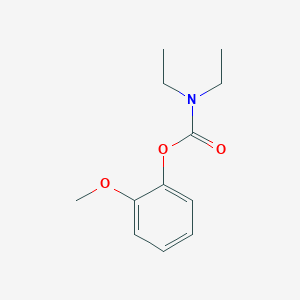

2-Methoxyphenyl N,N-diethylcarbamate

CAS No.:

Cat. No.: VC14120417

Molecular Formula: C12H17NO3

Molecular Weight: 223.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H17NO3 |

|---|---|

| Molecular Weight | 223.27 g/mol |

| IUPAC Name | (2-methoxyphenyl) N,N-diethylcarbamate |

| Standard InChI | InChI=1S/C12H17NO3/c1-4-13(5-2)12(14)16-11-9-7-6-8-10(11)15-3/h6-9H,4-5H2,1-3H3 |

| Standard InChI Key | ITPMTXWFAVYVPE-UHFFFAOYSA-N |

| Canonical SMILES | CCN(CC)C(=O)OC1=CC=CC=C1OC |

Introduction

Chemical and Physical Properties

The compound exists as a yellow to pale yellow liquid at room temperature, with a predicted boiling point of at 760 Torr and a density of . Key physicochemical properties include:

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 223.27 g/mol | |

| Boiling Point | ||

| Density | ||

| Solubility | Low in water; soluble in organic solvents |

The methoxy group at the 2-position enhances electronic effects, influencing reactivity in metalation and electrophilic substitution reactions .

Synthesis and Reactivity

Synthetic Routes

2-Methoxyphenyl N,N-diethylcarbamate is synthesized via nucleophilic acyl substitution. A common method involves reacting 2-methoxyphenol with diethyl carbamoyl chloride under mild basic conditions :

This reaction typically employs reagents such as triethylamine or pyridine to neutralize HCl, yielding the carbamate in moderate to high purity .

Reactivity in Directed ortho-Metalation (DoM)

The carbamate group (–OCONEt) acts as a directing metalation group (DMG), enabling regioselective lithiation at the ortho position. Studies demonstrate its superiority over weaker DMGs like methoxy (–OMe) or methoxymethyl (–OMOM) . For example, in the presence of lithium diisopropylamide (LDA), the compound undergoes deuteration or electrophilic quenching at the ortho position with >70% efficiency :

This reactivity is pivotal for constructing polysubstituted aromatic systems in natural product synthesis .

Applications in Organic Synthesis

Anionic ortho-Fries Rearrangement

Under strong base conditions, the carbamate undergoes anionic ortho-Fries rearrangement to form salicylamide derivatives :

This transformation is exploited to access hydroxy-substituted aromatics, which are prevalent in pharmaceuticals .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume